1-(Difluoromethyl)cyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula and a molecular weight of 143.56 g/mol. Its CAS number is 1803595-15-4. This compound is classified as an amine and is notable for its difluoromethyl group, which imparts unique chemical properties and potential applications in various fields, particularly in medicinal chemistry and materials science. The compound is characterized by its hydrochloride salt form, which enhances its solubility and stability.
The synthesis of 1-(Difluoromethyl)cyclopropan-1-amine hydrochloride typically involves several key steps:
Technical details regarding specific reaction conditions (e.g., temperature, solvents) may vary based on the desired yield and purity of the final product.
The molecular structure of 1-(Difluoromethyl)cyclopropan-1-amine hydrochloride features a cyclopropane ring substituted with a difluoromethyl group and an amine functional group. The structural representation can be summarized as follows:
The compound's geometry is influenced by the presence of the difluoromethyl group, which affects its reactivity and interactions with biological targets.
1-(Difluoromethyl)cyclopropan-1-amine hydrochloride can participate in various chemical reactions:
These reactions are significant in organic synthesis and may lead to compounds with enhanced biological activity or different physical properties.
The mechanism of action for 1-(Difluoromethyl)cyclopropan-1-amine hydrochloride largely depends on its interactions at the molecular level:
This mechanism is crucial for understanding its potential therapeutic applications.
1-(Difluoromethyl)cyclopropan-1-amine hydrochloride exhibits several notable physical and chemical properties:
Relevant data includes:
1-(Difluoromethyl)cyclopropan-1-amine hydrochloride has potential applications in various scientific fields:
Research continues into expanding its applications based on its chemical reactivity and biological activity.
The integration of cyclopropane motifs into bioactive molecules represents a cornerstone of modern medicinal chemistry, with fluorinated derivatives emerging as particularly significant structural elements. The foundational chemistry of fluorinated cyclopropanes began in the mid-20th century when Atkinson first explored synthetic routes in 1952, followed by Tarrant and Lovelace's seminal work on the synthesis of 1,1-difluoro-2,3-dimethylcyclopropane via zinc-mediated reductive debromination [4]. This pioneering research established initial methodologies for accessing these strained ring systems, though early synthetic approaches suffered from limitations in yield and substrate scope. The 1960s witnessed transformative advances with the development of practical difluorocarbene generation techniques, dramatically expanding the accessibility of gem-difluorocyclopropanes for pharmaceutical exploration [4].
The strategic value of cyclopropane derivatives became increasingly apparent through their discovery in natural products and synthetic bioactive molecules. The cyclopropane ring's unique combination of high bond strain (approximately 27 kcal/mol), restricted conformational flexibility, and capacity to engage in directed hydrogen bonding enables precise control over molecular geometry and intermolecular interactions. These properties facilitate optimal target engagement, as evidenced by numerous cyclopropane-containing clinical agents across therapeutic domains. The gem-difluoro substitution pattern specifically enhances these interactions while introducing beneficial physicochemical properties. Contemporary synthetic approaches now encompass three principal strategies: carbene-mediated cyclopropanation, non-carbene cyclization techniques, and functional group transformations of pre-formed cyclopropane rings, collectively enabling efficient construction of diverse fluorinated cyclopropane scaffolds for drug discovery [4].
Table 1: Historical Development of Difluorocyclopropane Chemistry
Time Period | Key Advancement | Significance | Reference |
---|---|---|---|
1950s | Initial synthesis via dehydrohalogenation | Established proof-of-concept for difluorocyclopropane formation | [4] |
1960-1980 | Development of carbene transfer methods | Enabled broader substrate scope and functional group tolerance | [4] |
2003 | Comprehensive reviews by Dolbier & Fedorynski | Systematized synthetic approaches and reaction mechanisms | [4] |
Post-2010 | Advanced asymmetric synthesis techniques | Facilitated enantioselective production of chiral building blocks | [4] |
The strategic incorporation of fluorine atoms, particularly in gem-difluoro configurations within cyclopropane rings, profoundly influences both the pharmacokinetic and pharmacodynamic behavior of pharmaceutical compounds. The fluorine atom's extreme electronegativity (4.0 on the Pauling scale) and relatively small atomic radius (van der Waals radius 1.47 Å) enable targeted modulation of electronic, steric, and metabolic properties without introducing excessive molecular bulk. When positioned as a difluoromethyl group (-CF₂H) on the cyclopropane ring, these substituents create a distinctive electronic environment characterized by a strong dipole moment and enhanced hydrogen-bonding capacity relative to non-fluorinated analogues [4].
The difluoromethyl group exerts multifaceted effects on key pharmaceutical parameters:
Table 2: Impact of Fluorinated Substituents on Compound Properties
Property | Effect of Difluoromethyl Group | Structural Basis | Therapeutic Advantage |
---|---|---|---|
Metabolic Stability | ↑ 2-5 fold in microsomal assays | Blocking of oxidative metabolism sites | Reduced dosing frequency |
Membrane Permeability | ↑ Brain penetration (Cb,u/Cp,u >0.5) | Lowered basicity (pKa reduction 1-2 units) | Enhanced CNS exposure |
Target Binding Affinity | Variable modulation | Dipole-dipole interactions & H-bonding | Improved potency and selectivity |
Solubility | Context-dependent optimization | Disrupted crystal packing & polarity balance | Improved oral bioavailability |
1-(Difluoromethyl)cyclopropan-1-amine hydrochloride (CAS 1803595-15-4) has emerged as a privileged building block in contemporary medicinal chemistry due to its unique three-dimensional structure and balanced physiochemical properties. The compound, with molecular formula C₄H₈ClF₂N and molecular weight 143.56 g/mol, features a constrained cyclopropane scaffold decorated with a difluoromethyl group and a basic amine functionality, the latter stabilized as a hydrochloride salt for enhanced solubility and handling properties [3] [6]. Its structural attributes combine the geometric constraint of the cyclopropane ring, the electronic effects of geminal fluorines, and the versatile reactivity of a primary amine, creating a multifunctional synthon for rational drug design.
The strategic applications of this aminodifluorocyclopropane derivative span multiple therapeutic areas:
The commercial availability of this building block through multiple suppliers (Labseeker, BOC Sciences) underscores its established value in drug discovery pipelines. Current research explores its incorporation into covalent inhibitors via amine-directed conjugation strategies and as a component in bifunctional PROTAC degraders, leveraging the cyclopropane ring's rigidity for optimal ternary complex formation [3] [6].
Table 3: Profile of 1-(Difluoromethyl)cyclopropan-1-amine Hydrochloride
Attribute | Specification | Role in Drug Design | Therapeutic Applications |
---|---|---|---|
Molecular Formula | C₄H₈ClF₂N | Defines elemental composition and atom connectivity | Versatile scaffold for multiple target classes |
Molecular Weight | 143.56 g/mol | Supports favorable ligand efficiency metrics | CNS drugs requiring blood-brain barrier penetration |
SMILES String | C1CC1(C(F)F)N.Cl | Enables computational chemistry and similarity searching | Virtual screening and QSAR modeling |
Chiral Centers | None (achiral) | Simplifies synthesis and reduces development costs | Targets without strict stereochemical requirements |
Key Functional Groups | Primary amine, difluoromethyl | Enables diverse derivatization strategies | Fragment-based drug discovery |
Commercial Availability | Multiple suppliers | Accelerates lead optimization timelines | Academic and industrial drug discovery programs |
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1